molecular formula C12H22N2O B2538029 3-(butoxymethyl)-1-butyl-1H-pyrazole CAS No. 1856076-98-6

3-(butoxymethyl)-1-butyl-1H-pyrazole

Cat. No. B2538029
CAS RN: 1856076-98-6
M. Wt: 210.321
InChI Key: OBBNNEZAEBDZPS-UHFFFAOYSA-N
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Description

3-(butoxymethyl)-1-butyl-1H-pyrazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a pyrazole derivative that has been synthesized using different methods, and its mechanism of action and biochemical effects have been studied extensively.

Mechanism of Action

The mechanism of action of 3-(butoxymethyl)-1-butyl-1H-pyrazole is not fully understood. However, it has been suggested that it exerts its effects through the modulation of various cellular pathways such as the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway. It has also been shown to inhibit the activity of enzymes such as COX-2 and MMP-9, which are involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively. It has been shown to exhibit anti-inflammatory, anti-cancer, anti-diabetic, and anti-oxidant properties. It has also been shown to induce apoptosis in cancer cells and inhibit angiogenesis, which is the formation of new blood vessels that supply nutrients to tumors.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-(butoxymethyl)-1-butyl-1H-pyrazole in lab experiments is its high yield of synthesis. It is also relatively stable and easy to handle. However, one of the limitations is its low solubility in water, which can make it difficult to use in aqueous solutions.

Future Directions

There are several future directions for the study of 3-(butoxymethyl)-1-butyl-1H-pyrazole. One direction is the investigation of its potential as a therapeutic agent for various diseases such as cancer, diabetes, and inflammation. Another direction is the exploration of its potential as a pesticide for agricultural applications. Additionally, the synthesis of novel materials using this compound as a building block is an area of interest for material science research. Furthermore, the development of new synthesis methods and the investigation of its mechanism of action are also important areas for future research.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications in various fields.

Synthesis Methods

The synthesis of 3-(butoxymethyl)-1-butyl-1H-pyrazole can be achieved through various methods. One of the most common methods involves the reaction of 1-bromo-3-(butoxymethyl)butane with hydrazine hydrate in the presence of a base such as potassium carbonate. This results in the formation of this compound in good yield.

Scientific Research Applications

3-(butoxymethyl)-1-butyl-1H-pyrazole has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, it has been investigated for its potential as a therapeutic agent for various diseases such as cancer, diabetes, and inflammation. In agriculture, it has been studied for its potential as a pesticide due to its insecticidal properties. In material science, it has been explored for its potential as a building block for the synthesis of novel materials.

properties

IUPAC Name

3-(butoxymethyl)-1-butylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O/c1-3-5-8-14-9-7-12(13-14)11-15-10-6-4-2/h7,9H,3-6,8,10-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBBNNEZAEBDZPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=CC(=N1)COCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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